2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
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Overview
Description
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophen-2-yl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways that regulate cellular responses to external stimuli .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives, such as 6-(4-ethoxyphenyl)pyridazin-3(2H)-one . Compared to these compounds, 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one exhibits unique properties due to the presence of the thiophen-2-yl group, which can enhance its pharmacological activity and stability .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-2-22-14-7-5-13(6-8-14)15-9-10-18(20-19-15)24-12-16(21)17-4-3-11-23-17/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARROTIZGFNKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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